2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a furan ring and a hydroxyethyl group attached to the amide nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloro-6-fluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting amine is reacted with 2-(furan-3-yl)-2-hydroxyethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-chloro-6-fluoro-N-(2-(furan-3-yl)-2-oxoethyl)benzamide.
Reduction: Formation of 2-amino-6-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide.
Substitution: Formation of 2-methoxy-6-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The furan ring and hydroxyethyl group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzamide
- 2-chloro-6-fluoro-N-(2-(pyridin-3-yl)-2-hydroxyethyl)benzamide
- 2-chloro-6-fluoro-N-(2-(benzofuran-3-yl)-2-hydroxyethyl)benzamide
Uniqueness
2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3/c14-9-2-1-3-10(15)12(9)13(18)16-6-11(17)8-4-5-19-7-8/h1-5,7,11,17H,6H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSKHOGZOMVTBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=COC=C2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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